2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol
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Overview
Description
2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)hept-5-yn-3-ol is a complex organic compound characterized by its unique structure, which includes a phenyl group, a bicyclic azabicyclo moiety, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)hept-5-yn-3-ol typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a base.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-phenylpropanol: Similar structure but lacks the alkyne and azabicyclo moieties.
3-Phenyl-2-propyn-1-ol: Contains the alkyne and phenyl groups but lacks the azabicyclo moiety.
Uniqueness
2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azabicyclo moiety enhances its potential as a pharmacophore, while the alkyne group allows for versatile chemical modifications .
Properties
Molecular Formula |
C25H37NO |
---|---|
Molecular Weight |
367.6 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hept-5-yn-3-ol |
InChI |
InChI=1S/C25H37NO/c1-22(2,3)25(27,20-12-8-7-9-13-20)14-10-11-15-26-19-24(6)17-21(26)16-23(4,5)18-24/h7-9,12-13,21,27H,14-19H2,1-6H3 |
InChI Key |
FMISKHXPDOXXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2CC#CCC(C3=CC=CC=C3)(C(C)(C)C)O)C)C |
Origin of Product |
United States |
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